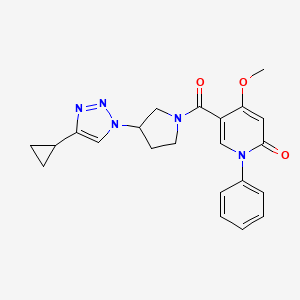

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.

BenchChem offers high-quality 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemosensors

Compounds featuring pyrrolidine and triazole units have been synthesized and investigated for their potential as selective chemosensors. For instance, a study by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl conjugate via a triazole linker, synthesized through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer (ICT) mechanisms for detection purposes (Maity & Govindaraju, 2010).

Liquid Crystals

Research on liquid crystal materials has also utilized similar chemical frameworks. Hagar, Ahmed, and Saad (2020) synthesized new groups of 2-hydroxypyridine ester-based liquid crystals, revealing how the mesophase behavior of these compounds is influenced by the length of the alkoxy chain, the polarity, dipole moment, and charge distribution. These findings underscore the importance of structural manipulation in tailoring the properties of liquid crystalline materials for specific applications (Hagar, Ahmed, & Saad, 2020).

Molecular Electronics and Photophysics

In the realm of molecular electronics and photophysics, the manipulation of ligands in ruthenium complexes to enhance luminescence lifetimes presents another application area. A study reported the synthesis and characterization of mixed ligand ruthenium complexes, demonstrating how the sigma-donor strength of ligands can significantly impact the photophysical properties of these complexes. This research provides valuable insights into designing molecular electronic devices with enhanced performance (Duati et al., 2003).

Pharmaceutical Research

In pharmaceutical research, the structural motifs found in the query compound are often explored for their therapeutic potential. For example, modifications of certain core structures have led to the development of novel inhibitors with potential anticancer effects. Studies like those conducted by Wang et al. (2015) illustrate the process of optimizing compounds for improved efficacy and reduced toxicity, highlighting the compound's role as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Propiedades

IUPAC Name |

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKNMUQLJKNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2834471.png)

![3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2834473.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2834475.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2834476.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2834482.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2834484.png)

![N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2834485.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2834487.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide](/img/structure/B2834488.png)

![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834490.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2834492.png)